molecular formula C21H19F2N7O3S2 B12424849 Antifungal agent 11

Antifungal agent 11

Cat. No.: B12424849
M. Wt: 519.6 g/mol
InChI Key: MGZJOIXBZJXBMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antifungal Agent 11 is a compound used to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, disrupting their growth and survival. This compound is particularly effective against a range of pathogenic fungi, making it a valuable tool in both clinical and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 11 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The process often starts with the preparation of a core structure, followed by functional group modifications to enhance antifungal activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions: Antifungal Agent 11 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Nucleophiles like halides or electrophiles like alkylating agents under appropriate solvent and temperature conditions.

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. These products often include modified versions of the original compound with enhanced or altered antifungal properties.

Scientific Research Applications

Antifungal Agent 11 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents with improved efficacy.

    Biology: Employed in research to understand the interactions between antifungal agents and fungal cells, including the identification of molecular targets and pathways.

    Medicine: Applied in clinical research to evaluate its effectiveness in treating various fungal infections, including those resistant to other antifungal agents.

    Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various industrial applications.

Mechanism of Action

Antifungal Agent 11 exerts its effects by targeting specific components of fungal cells. The primary mechanism involves the inhibition of ergosterol synthesis, a crucial component of the fungal cell membrane. By disrupting ergosterol production, this compound compromises the integrity of the cell membrane, leading to increased permeability and cell death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway, such as squalene epoxidase and lanosterol 14α-demethylase.

Comparison with Similar Compounds

    Terbinafine: An allylamine antifungal that also inhibits squalene epoxidase, leading to ergosterol depletion.

    Fluconazole: A triazole antifungal that inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis.

    Amphotericin B: A polyene antifungal that binds to ergosterol, forming pores in the cell membrane and causing cell leakage.

Uniqueness: Antifungal Agent 11 is unique in its specific targeting of multiple enzymes in the ergosterol biosynthesis pathway, providing a broader spectrum of activity compared to other antifungal agents. Its ability to overcome resistance mechanisms and its effectiveness against a wide range of pathogenic fungi make it a valuable addition to the antifungal arsenal.

Properties

Molecular Formula

C21H19F2N7O3S2

Molecular Weight

519.6 g/mol

IUPAC Name

1-[5-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C21H19F2N7O3S2/c1-33-15-5-3-14(4-6-15)26-18(31)27-19-28-29-20(35-19)34-10-21(32,9-30-12-24-11-25-30)16-7-2-13(22)8-17(16)23/h2-8,11-12,32H,9-10H2,1H3,(H2,26,27,28,31)

InChI Key

MGZJOIXBZJXBMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O

Origin of Product

United States

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